molecular formula C15H10F4O2 B6410072 2-(4-Fluoro-3-trifluoromethylphenyl)-6-methylbenzoic acid CAS No. 1261916-10-2

2-(4-Fluoro-3-trifluoromethylphenyl)-6-methylbenzoic acid

Cat. No.: B6410072
CAS No.: 1261916-10-2
M. Wt: 298.23 g/mol
InChI Key: CNDPRUKDXFSQOS-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-trifluoromethylphenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the compound

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-8-3-2-4-10(13(8)14(20)21)9-5-6-12(16)11(7-9)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDPRUKDXFSQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691840
Record name 4'-Fluoro-3-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-10-2
Record name 4'-Fluoro-3-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-trifluoromethylphenyl)-6-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-trifluoromethylbenzene and 6-methylbenzoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium or copper to facilitate the coupling reaction.

    Coupling Reaction: The key step in the synthesis is the coupling of the fluoro-trifluoromethylbenzene with the methylbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-trifluoromethylphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4-Fluoro-3-trifluoromethylphenyl)-6-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-trifluoromethylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid

Uniqueness

2-(4-Fluoro-3-trifluoromethylphenyl)-6-methylbenzoic acid is unique due to the specific arrangement of the fluoro and trifluoromethyl groups on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in certain chemical reactions .

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